molecular formula C16H18N4O2 B12229472 3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12229472
M. Wt: 298.34 g/mol
InChI Key: ODYAMQIKOCLQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine with 1,4-diketones or the cyclization of hydrazones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in molecular recognition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The pyridazine ring’s unique properties, such as its ability to form hydrogen bonds and π-π stacking interactions, play a crucial role in its biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine stands out due to its combination of the pyridazine and pyrrolidine rings, which confer unique physicochemical properties and potential biological activities. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C16H18N4O2/c1-12-2-3-15(19-18-12)22-11-13-6-9-20(10-13)16(21)14-4-7-17-8-5-14/h2-5,7-8,13H,6,9-11H2,1H3

InChI Key

ODYAMQIKOCLQIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.